

# A Comparative Crystallographic Analysis of Pyridinylbenzoic Acid Isomers and Derivatives

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## Compound of Interest

Compound Name: 4-(6-Bromopyridin-2-yl)benzoic acid

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This guide provides a comparative analysis of the X-ray crystal structures of 4-(pyridin-4-yl)benzoic acid and its structural isomer, 3-(4-pyridyl)benzoic acid. While the crystal structure for 4-(pyridin-2-yl)benzoic acid is not publicly available, this guide offers insights into the crystallographic features of closely related isomers, which are valuable for understanding structure-property relationships in drug design and materials science. The comparison is supported by experimental data from single-crystal X-ray diffraction studies.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 4-(pyridin-4-yl)benzoic acid and 3-(4-pyridyl)benzoic acid, offering a direct comparison of their solid-state structures.

Parameter	4-(pyridin-4-yl)benzoic acid	3-(4-pyridyl)benzoic acid
Chemical Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub>	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	199.20 g/mol	199.20 g/mol
Crystal System	Not specified in snippets	Orthorhombic
Space Group	Not specified in snippets	Pbca
Unit Cell Dimensions	a = ? Å, b = ? Å, c = ? Å	a = 13.839(3) Å, b = 7.013(7) Å, c = 19.469(10) Å
α = ? °, β = ? °, γ = ? °	α = 90°, β = 90°, γ = 90°	
Cell Volume	? Å <sup>3</sup>	1890(2) Å <sup>3</sup>
Z	?	8
Temperature	? K	296 K
Radiation	?	Mo Kα (λ = 0.71069 Å)
Dihedral Angle	Not specified in snippets	32.14(7)° (between phenyl and pyridine rings)
Key Interactions	Not specified in snippets	Intermolecular O—H···N hydrogen bonds
CCDC Number	850071	Not specified in snippets

Data for 3-(4-pyridyl)benzoic acid is sourced from a 2009 publication in Acta Crystallographica Section E.[1]

## Structural Insights and Comparison

The structural data reveals significant differences in the crystal packing of the two isomers. 3-(4-Pyridyl)benzoic acid crystallizes in the orthorhombic space group Pbca.[1] Its molecular structure is not planar, with a notable dihedral angle of 32.14(7)° between the phenyl and pyridine rings.[1] The carboxylic acid group is also slightly twisted out of the plane of the

benzene ring.<sup>[1]</sup> The crystal structure is characterized by intermolecular O—H···N hydrogen bonds, which link neighboring molecules into infinite chains.<sup>[1]</sup>

While detailed crystallographic data for 4-(pyridin-4-yl)benzoic acid was not fully available in the initial search, its CCDC deposition number (850071) indicates that a full crystallographic dataset is available through the Cambridge Structural Database.<sup>[2]</sup> This would allow for a more in-depth comparison of bond lengths, bond angles, and torsion angles.

The difference in the substitution pattern (meta- vs. para-pyridyl group) directly influences the overall molecular symmetry and the geometry of intermolecular interactions, leading to different crystal packing arrangements and potentially different physicochemical properties such as solubility and melting point.

## Experimental Protocols

The following sections detail the general methodologies employed for the synthesis and single-crystal X-ray diffraction analysis of pyridinylbenzoic acid derivatives, based on the available literature.

### Synthesis and Crystallization

Single crystals of 3-(4-pyridyl)benzoic acid suitable for X-ray analysis were obtained by the slow evaporation of an anhydrous ethanol solution.<sup>[1]</sup> For other derivatives, such as the co-crystal of 2-aminobenzoic acid with 4-(pyridin-4-yl)disulfanylpyridine, crystals were obtained from a chloroform solution.

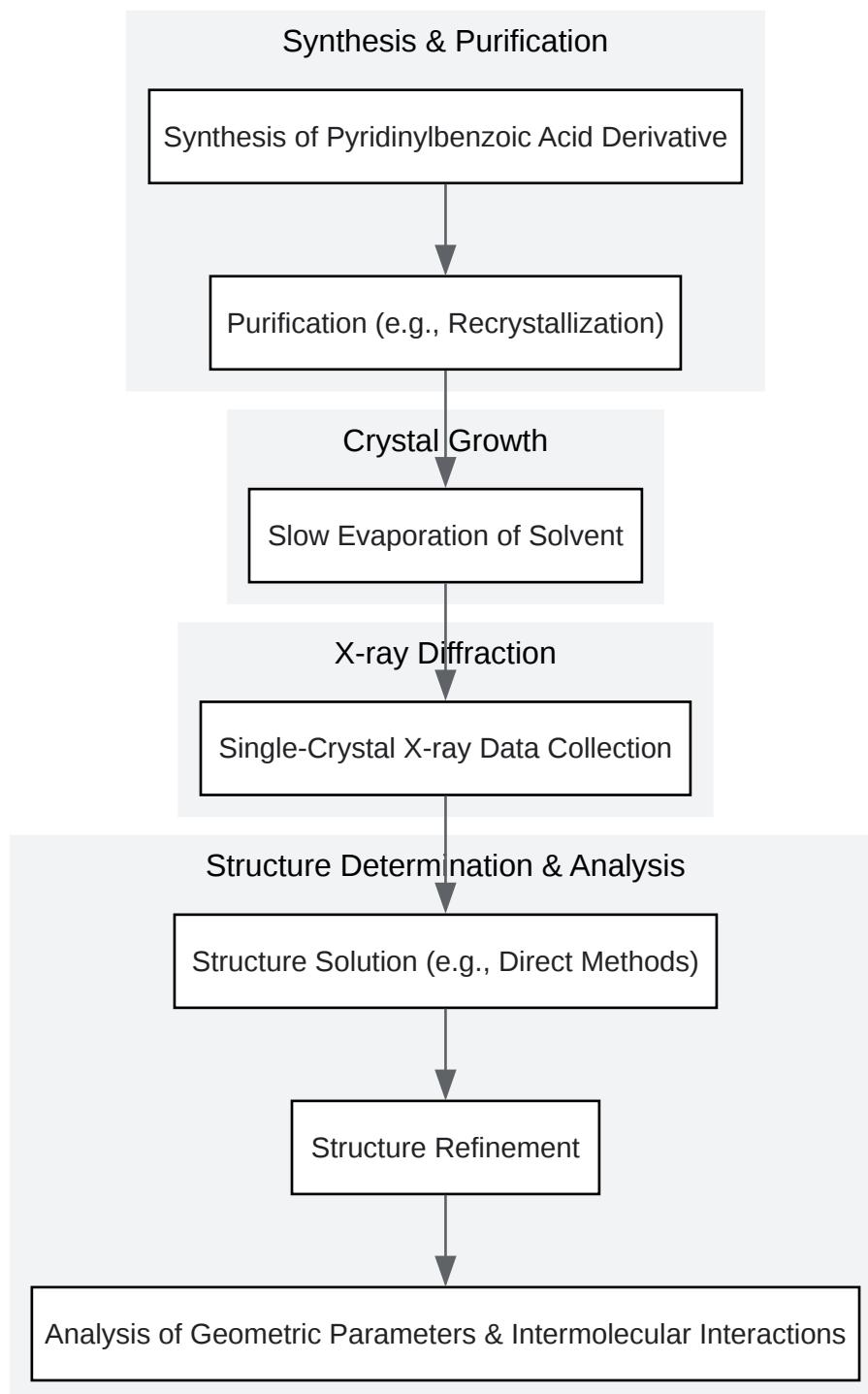
### X-ray Data Collection and Structure Refinement

For 3-(4-pyridyl)benzoic acid, X-ray diffraction data was collected at 296 K using a Bruker APEXII CCD area-detector diffractometer with Mo K $\alpha$  radiation.<sup>[3]</sup> The structure was solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

### Visualizing the Workflow and Structural Relationships

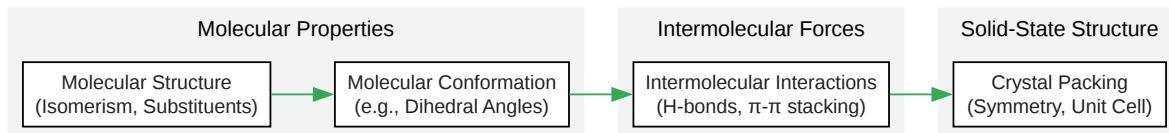
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for crystal structure determination and the fundamental relationship between

molecular structure and crystal packing.



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Caption: Experimental workflow for the determination of crystal structures.



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Caption: Influence of molecular structure on crystal packing.

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## References

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